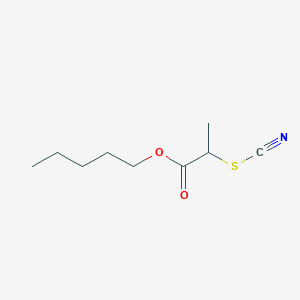
Non-4-yne-1,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyne-1,7-diamine is an organic compound characterized by the presence of a carbon-carbon triple bond and two amine groups located at the first and seventh positions of a nine-carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties due to the presence of the triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyne-1,7-diamine typically involves the reaction of a 1,2-dihaloalkane with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through a dehydrohalogenation process. The resulting alkyne is then subjected to further reactions to introduce the amine groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of 4-Nonyne-1,7-diamine may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Nonyne-1,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions involving the amine groups.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines and amides.
Scientific Research Applications
4-Nonyne-1,7-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Nonyne-1,7-diamine involves its interaction with molecular targets through its amine groups and the reactive triple bond. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The triple bond can participate in addition reactions, leading to the formation of new chemical entities that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diaminopropane
- 1,4-Diaminobutane (Putrescine)
- 1,5-Diaminopentane (Cadaverine)
- 1,6-Diaminohexane (Hexamethylenediamine)
Uniqueness
4-Nonyne-1,7-diamine is unique due to the presence of both a carbon-carbon triple bond and two amine groups at specific positions on a nine-carbon chain.
Properties
CAS No. |
207980-97-0 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
non-4-yne-1,7-diamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(11)7-5-3-4-6-8-10/h9H,2,4,6-8,10-11H2,1H3 |
InChI Key |
ZIJUDQVXSQVSQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


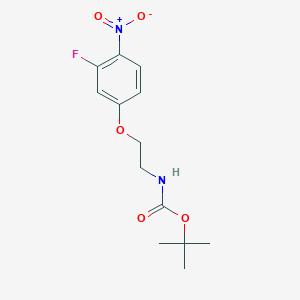

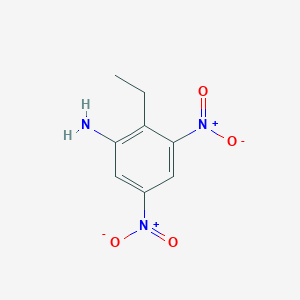

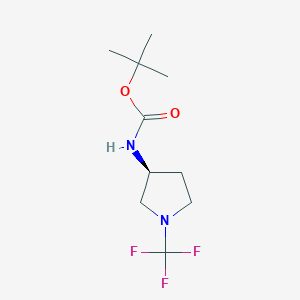
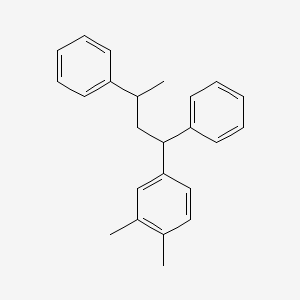
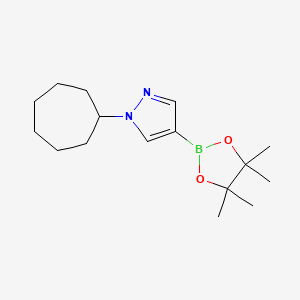

![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
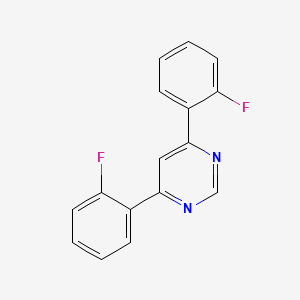
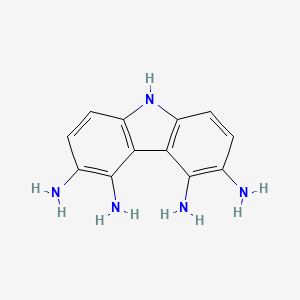
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
